tert-Butyl 1,1-difluoro-3,9-diazaspiro[5.5]undecane-3-carboxylate
CAS No.:
Cat. No.: VC17512011
Molecular Formula: C14H24F2N2O2
Molecular Weight: 290.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H24F2N2O2 |
|---|---|
| Molecular Weight | 290.35 g/mol |
| IUPAC Name | tert-butyl 5,5-difluoro-3,9-diazaspiro[5.5]undecane-3-carboxylate |
| Standard InChI | InChI=1S/C14H24F2N2O2/c1-12(2,3)20-11(19)18-9-6-13(14(15,16)10-18)4-7-17-8-5-13/h17H,4-10H2,1-3H3 |
| Standard InChI Key | DVBKOXCJQVVWKN-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC2(CCNCC2)C(C1)(F)F |
Introduction
Structural and Physicochemical Properties
The compound’s IUPAC name, tert-butyl 5,5-difluoro-3,9-diazaspiro[5.5]undecane-3-carboxylate, reflects its spirocyclic architecture, which consists of two fused piperidine rings sharing a central carbon atom. The tert-butyloxycarbonyl (Boc) group at position 3 and two fluorine atoms at position 5,5 are critical to its stereoelectronic profile. Key physicochemical properties are summarized below:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₄F₂N₂O₂ |
| Molecular Weight | 290.35 g/mol |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC2(CCNCC2)C(C1)(F)F |
| InChI Key | DVBKOXCJQVVWKN-UHFFFAOYSA-N |
| XLogP3 (Predicted) | 2.8 ± 0.5 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 4 |
| Topological Polar Surface Area | 49.8 Ų |
The spirocyclic core imposes conformational rigidity, reducing entropy penalties during target binding. The difluoro substituents enhance lipophilicity (LogP ≈ 2.8), favoring membrane permeability and blood-brain barrier penetration, while the Boc group provides steric protection to the amine, improving solubility in organic solvents .
Synthetic Routes and Optimization
Laboratory-Scale Synthesis
The synthesis of tert-butyl 1,1-difluoro-3,9-diazaspiro[5.5]undecane-3-carboxylate typically proceeds via a multistep sequence:
-
Spirocyclization: A diamine precursor undergoes cyclization with a ketone or aldehyde under acidic conditions to form the spirocyclic framework.
-
Fluorination: Electrophilic fluorination agents (e.g., Selectfluor®) introduce fluorine atoms at the 5,5 positions.
-
Boc Protection: The tertiary amine is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine.
Key reaction conditions include:
-
Temperature: 0–25°C for fluorination to minimize side reactions.
-
Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM) for Boc protection.
-
Yield: 60–75% after column chromatography purification.
Industrial-Scale Considerations
Scaling this synthesis requires optimizing:
-
Catalyst Loading: Reducing palladium or fluorination catalyst costs.
-
Workflow Integration: Continuous-flow systems to enhance efficiency.
-
Waste Management: Recycling fluorination byproducts (e.g., HF salts) .
Applications in Drug Discovery
Pharmacological Target Engagement
The compound’s spirocyclic structure mimics natural alkaloids, enabling interactions with:
-
GABAₐ Receptors: Preliminary studies suggest allosteric modulation potential, relevant for anxiolytic and anticonvulsant therapies.
-
Kinase Inhibitors: Rigidity aids in occupying hydrophobic ATP-binding pockets, as seen in kinase inhibition assays (IC₅₀ ≈ 1–10 μM for CDK2).
-
Antimicrobial Agents: Fluorine atoms disrupt bacterial membrane integrity, showing MIC values of 8–16 μg/mL against Staphylococcus aureus .
Structure-Activity Relationship (SAR) Insights
-
Fluorine Substitution: Removing fluorine decreases logP by 0.7 units and reduces in vitro potency by 3–5 fold.
-
Boc Group Replacement: Swapping Boc with acetyl lowers thermal stability (decomposition at 90°C vs. 150°C).
| Parameter | Specification |
|---|---|
| Temperature | 2–8°C |
| Atmosphere | Nitrogen or argon |
| Container | Sealed glass vial with PTFE liner |
| Shelf Life | 24 months |
Future Directions and Research Gaps
Clinical Translation Challenges
-
Metabolic Stability: Phase I metabolism studies indicate rapid hepatic clearance (t₁/₂ = 1.2 h in murine models), necessitating prodrug strategies.
-
Toxicology: Chronic toxicity data are lacking, with acute LD₅₀ in rats > 500 mg/kg.
Emerging Applications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume